4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNGZWSMHTOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Chlorination and Benzamide Formation: The final steps involve chlorination of the benzene ring and subsequent formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methylpiperidine: A related compound with a simpler structure, used in various chemical syntheses.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents, used as an intermediate in pharmaceutical synthesis.
2-chloromethyl-4-nitrophenol: A compound with similar chloro and benzamide functionalities, used in different chemical applications.
Uniqueness
4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is unique due to its complex structure, which combines an indole core with a piperidine moiety and a chloro-substituted benzamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Common Name : this compound
- CAS Number : 1029764-75-7
- Molecular Weight : 409.9 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) that indicates its effectiveness against these pathogens. For instance, compounds similar to this compound were reported to have MIC values ranging from 0.98 µg/mL to higher concentrations depending on the specific bacterial strain tested .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.98 |
| Compound B | Escherichia coli | 7.80 |
| Compound C | Candida albicans | 12.50 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In cell line studies, it has shown promising antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The cytotoxicity was evaluated using IC50 values, with some derivatives exhibiting IC50 values less than 10 µM, indicating potent activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (lung cancer) | <10 |
| Compound E | MCF7 (breast cancer) | <10 |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of DNA Synthesis : Similar indole derivatives have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction in Cancer Cells : The compound may trigger apoptosis through various signaling pathways, which is a common mechanism for anticancer agents.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several indole derivatives, including those structurally related to our compound. The results indicated that compounds with similar functional groups exhibited significant antibacterial properties against MRSA and other resistant strains .
- Cytotoxicity Evaluation in Cancer Research : Another study focused on the cytotoxic effects of related compounds on lung and breast cancer cell lines, demonstrating that certain derivatives could effectively reduce cell viability at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Preparation of the indole core via Vilsmeier-Haack reaction or Friedel-Crafts acylation to introduce the 4-methylpiperidine-1-carbonyl group at the 2-position of 5-methylindole .
- Step 2 : Chlorination at the 4-position of the benzamide moiety using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions .
- Step 3 : Amidation via coupling the activated benzoyl chloride derivative with the indole intermediate using coupling agents like HATU or EDCI in DMF .
Key Considerations : Optimize reaction temperatures (e.g., 0–5°C for acylation) and monitor purity via HPLC at each step to avoid side products.
Q. How can the compound’s structural identity and purity be validated in early-stage research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., 4-chloro on benzamide, methyl groups on indole/piperidine) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 438.18) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable), grow single crystals in DCM/hexane .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Q. What biochemical pathways or targets are associated with this compound based on structural analogs?
- Methodological Answer :
- Target Hypothesis : The 4-methylpiperidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or enzymes like phosphopantetheinyl transferases (PPTases), critical in bacterial fatty acid biosynthesis .
- Pathway Analysis : Similar indole-benzamide derivatives inhibit bacterial proliferation by disrupting lipid metabolism (e.g., targeting AcpS-PPTase) .
- Validation : Perform in vitro enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays) and compare IC₅₀ values against reference inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Modification Sites :
- Benzamide 4-position : Replace Cl with Br or CF₃ to enhance lipophilicity and target binding .
- Piperidine substituents : Introduce fluorination at the 4-methyl group to improve metabolic stability .
- Assay Design :
- Test analogs in bacterial growth inhibition assays (MIC values) and mammalian cytotoxicity assays (e.g., HEK293 cells) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with PPTase active sites .
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodological Answer :
- Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, DCM/ether) to isolate distinct crystalline forms .
- Thermal Analysis : Perform DSC/TGA to identify melting points and stability differences between polymorphs .
- Computational Modeling : Use Mercury CSD software to compare experimental and predicted crystal packing .
Q. What strategies mitigate off-target effects in in vivo studies for this compound?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography with immobilized compound to identify non-target protein binders .
- Metabolite Identification : Conduct LC-MS/MS to detect major metabolites (e.g., piperidine N-demethylation) in liver microsomes .
- Dose Optimization : Perform PK/PD studies in rodents to establish a therapeutic index (e.g., ED₅₀ vs. LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
